Product packaging for Pomiferin(Cat. No.:CAS No. 572-03-2)

Pomiferin

Cat. No.: B1679039
CAS No.: 572-03-2
M. Wt: 420.5 g/mol
InChI Key: GHCZYXUOYFOXIP-UHFFFAOYSA-N
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Description

Pomiferin is a member of isoflavanones.
This compound has been reported in Maclura pomifera, Flemingia macrophylla, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B1679039 Pomiferin CAS No. 572-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZYXUOYFOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205831
Record name Pomiferin
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

572-03-2
Record name Pomiferin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pomiferin
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Record name pomiferin
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Record name Pomiferin
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Record name POMIFERIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pomiferin: A Technical Guide to its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

Pomiferin, a prenylated isoflavone predominantly found in the fruit of the Osage orange tree (Maclura pomifera), has garnered significant scientific interest due to its diverse and potent biological activities. Since its discovery in the mid-20th century, research has unveiled its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Discovery and History

The journey of this compound's discovery is rooted in the chemical exploration of natural products.

  • 1939: Melville L. Wolfrom and his colleagues at Ohio State University first identified and named this compound, isolating it from the fruit of the Osage orange.[1]

  • 1941: Wolfrom's team further classified this compound as an isoflavone based on its chemical properties and reactions.[1]

  • 1946: The complete chemical structure of this compound was elucidated and published by Wolfrom's group, a significant achievement in natural product chemistry at the time.[1]

  • 2003: The precise three-dimensional arrangement of atoms in the this compound molecule was confirmed through X-ray crystallography by J. Marek.[1]

These seminal discoveries laid the groundwork for decades of research into the biological effects of this intriguing isoflavone.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized below.

PropertyValue
Chemical Formula C₂₅H₂₄O₆
Molecular Weight 420.46 g/mol
CAS Number 572-03-2
Appearance Yellow crystalline solid
Melting Point 200.5 °C
Solubility Soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2][3]
UV-Vis λmax 280 nm
IUPAC Name 3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4H,8H-pyrano[2,3-h]chromen-4-one
InChI Key GHCZYXUOYFOXIP-UHFFFAOYSA-N

Extraction and Isolation from Maclura pomifera

The primary natural source of this compound is the fruit of the Osage orange tree. The following protocol outlines a general method for its extraction and purification.

Experimental Protocol: Extraction and Purification

Materials:

  • Mature Maclura pomifera (Osage orange) fruits

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Fruit Preparation: Fresh, mature Osage orange fruits are washed and cut into small pieces.

  • Extraction: The fruit pieces are subjected to solvent extraction, typically with dichloromethane or acetone, to isolate the isoflavones.[4] A Soxhlet extractor can be employed for exhaustive extraction.[2]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

  • Silica Gel Chromatography: The crude extract is then subjected to column chromatography on silica gel.[2][4]

    • A step-gradient elution is commonly used, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[2]

    • Fractions are collected and monitored by TLC to identify those containing this compound.

  • Purification: Fractions rich in this compound may be combined and subjected to further rounds of chromatography, such as preparative TLC or repeated column chromatography, to achieve high purity.[4]

  • Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Figure 1: General Workflow for this compound Extraction and Purification A Maclura pomifera Fruits B Solvent Extraction (e.g., Dichloromethane, Acetone) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fractions Containing this compound D->E F Further Purification (e.g., Preparative TLC) E->F G Pure this compound F->G H Purity Analysis (HPLC, NMR) G->H

A general workflow for the extraction and purification of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer5.2
HCT-15Colon Cancer1-5
ACHNKidney Carcinoma1.32 - 13.32
NCI-H23Lung Adenocarcinoma1.32 - 13.32
PC-3Prostate Carcinoma1.32 - 13.32
MDA-MB-231Breast Carcinoma1.32 - 13.32
LOX-IMVIMelanoma1.32 - 13.32
CHLA15Neuroblastoma2
LAN5Neuroblastoma5

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Mechanisms of Anticancer Action:

  • mTOR Inhibition: this compound and its acetylated derivative, this compound triacetate, have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[5][6] Inhibition of mTOR by this compound leads to the suppression of downstream signaling, ultimately inhibiting cancer cell proliferation.[5][6]

    G Figure 2: this compound as an mTOR Inhibitor This compound This compound mTOR mTOR This compound->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K eIF4E_BP1 4E-BP1 mTOR->eIF4E_BP1 Survival Survival mTOR->Survival Proliferation Proliferation p70S6K->Proliferation eIF4E_BP1->Proliferation

    This compound inhibits the mTOR signaling pathway.
  • Histone Deacetylase (HDAC) Inhibition: this compound has been shown to inhibit the activity of histone deacetylases (HDACs).[7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Anti-inflammatory and Antioxidant Activity

This compound exhibits significant anti-inflammatory and antioxidant properties.

Mechanisms of Anti-inflammatory and Antioxidant Action:

  • Akt/Nrf2 Pathway Activation: this compound activates the Akt/Nrf2 signaling pathway.[5][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway enhances the cellular defense against oxidative stress.

    G Figure 3: this compound and the Akt/Nrf2 Pathway This compound This compound Akt Akt This compound->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Antioxidant_Genes Antioxidant Genes Nrf2->Antioxidant_Genes Upregulates Cellular_Protection Cellular_Protection Antioxidant_Genes->Cellular_Protection

    This compound activates the Akt/Nrf2 antioxidant pathway.
  • NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][9][10] By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines and mediators.

  • Radical Scavenging: this compound is a potent scavenger of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This direct antioxidant activity contributes to its protective effects against oxidative damage.

Table 2: In Vitro Antioxidant Activity of this compound

AssayActivity MetricValue
DPPH Radical ScavengingIC₅₀~7 µM

Experimental Protocols for Bioactivity Assessment

The following are detailed protocols for key in vitro assays used to evaluate the biological activities of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • 96-well plates

  • This compound stock solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to a solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[12] A decrease in absorbance indicates the scavenging of DPPH radicals by this compound.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total mTOR and p70S6K) overnight at 4°C.[1][14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of mTOR pathway proteins.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a rich history and a compelling profile of biological activities. Its multifaceted mechanisms of action, including the inhibition of the mTOR pathway and HDACs, and the activation of the Nrf2 pathway, underscore its therapeutic potential in oncology and inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the properties of this remarkable isoflavone. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of this compound in various disease models, as well as on the development of novel derivatives with enhanced potency and drug-like properties. The continued exploration of this compound holds the promise of new therapeutic strategies for a range of human ailments.

References

Pomiferin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Characteristics of the Prenylated Isoflavone Pomiferin

Abstract

This compound, a prenylated isoflavone predominantly isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the core characteristics of this compound, with a focus on its chemical properties, multifaceted biological effects, and underlying mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into this compound's potential as a therapeutic agent. The guide summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its complex interactions with cellular signaling pathways.

Physicochemical Properties

This compound is a structurally unique isoflavone characterized by the presence of a prenyl group, which contributes to its lipophilicity and biological activity.[2]

PropertyValueReference
Chemical Formula C₂₅H₂₄O₆[1]
Molar Mass 420.461 g·mol⁻¹[1]
CAS Number 572-03-2[1]
Appearance Powder[3]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1][3][1][3]
Stability Relatively stable under normal laboratory conditions. May degrade under extreme pH or temperature.[4]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic effects.[1] The following tables summarize the quantitative data associated with these activities.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5][6][7] Its anticancer activity is attributed to the induction of multiple cell death pathways, including apoptosis, ferroptosis, pyroptosis, and autophagy.[5][6][8]

Table 2.1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer5.2[5][9][10]
CHLA15Neuroblastoma2[5]
LAN5Neuroblastoma5[5]
ACHNKidney Cancer1-5[6]
NCI-H23Lung Cancer1-5[6]
PC-3Prostate Cancer1-5[6]
MDA-MB-231Breast Cancer1-5[6]
LOX-IMVIMelanoma1-5[6]
HCT-15Colon Cancer1-5[6]
HeLaCervical Cancer13.56-22.36[7]
Hep3BLiver Cancer13.56-22.36[7]
HepG2Liver Cancer13.56-22.36[7]
H1299Lung Cancer13.56-22.36[7]
LNCaPProstate Cancer13.56-22.36[7]
Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of several key enzymes involved in cellular signaling and disease progression.

Table 2.2: Enzyme Inhibition by this compound (IC₅₀ Values)

EnzymeBiological FunctionIC₅₀ (µM)Reference
mTORCell growth, proliferation, survival6.2 (for this compound triacetate)[11][12]
HDACGene expression regulation~1-5[6]
Antioxidant Activity

This compound is a potent antioxidant, comparable in strength to vitamins C and E and the synthetic antioxidant BHT.[1][10] It exerts its antioxidant effects by inhibiting lipid peroxidation and scavenging free radicals and reactive oxygen species.[1][4]

Table 2.3: Antioxidant Activity of this compound

AssayThis compound ConcentrationEffectReference
Peroxynitrite Scavenging250 µMScavenging activity[7]
DPPH Radical Scavenging7 µMScavenging activity[7]
Fe(II)/NADPH-induced Lipid Peroxidation10 µMInhibition[7]

Signaling Pathways Modulated by this compound

This compound's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways.

Anti-inflammatory Signaling: Inhibition of NF-κB and Activation of Akt/Nrf2

This compound exerts its anti-inflammatory effects by modulating the NF-κB and Akt/Nrf2 pathways.[1][9][11] It inhibits the activation of the pro-inflammatory NF-κB pathway, thereby reducing the production of inflammatory mediators such as IL-6, TNF-α, iNOS, and COX2.[1][11] Concurrently, it activates the Akt/Nrf2 pathway, which promotes the transcription of antioxidant genes and protects against oxidative stress.[1][11]

G This compound's Anti-inflammatory Signaling Pathways This compound This compound Akt Akt This compound->Akt activates NFkB NF-κB This compound->NFkB inhibits Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes induces transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress reduces Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS, COX2) NFkB->Inflammatory_Genes induces transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Caption: this compound's dual anti-inflammatory mechanism.

Anticancer Signaling: Modulation of mTOR and Cell Death Pathways

The anticancer activity of this compound is linked to its ability to inhibit the mTOR signaling pathway and induce various forms of programmed cell death.[5][6][8][11][13] this compound triacetate, a derivative, has been shown to be a potent mTOR inhibitor.[11][12] This inhibition, coupled with the induction of apoptosis, ferroptosis, and pyroptosis, contributes to its cytotoxic effects on cancer cells.

G This compound's Anticancer Signaling Pathways This compound This compound mTOR mTOR This compound->mTOR inhibits Apoptosis Apoptosis This compound->Apoptosis induces Ferroptosis Ferroptosis This compound->Ferroptosis induces Pyroptosis Pyroptosis This compound->Pyroptosis induces Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Ferroptosis->Cancer_Cell_Death Pyroptosis->Cancer_Cell_Death

Caption: this compound's multi-faceted anticancer mechanism.

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Common Assays:

  • MTT Assay: Measures the metabolic activity of cells.

  • Resazurin Assay: A fluorometric/colorimetric assay to quantify viable cells.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.[1]

General Protocol (Resazurin Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Treatment: Treat cells with various concentrations of this compound (e.g., 2-fold dilutions) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[5]

  • Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours.[5]

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins in signaling pathways modulated by this compound.

General Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Nrf2, anti-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Isolation and Purification of this compound

Source: Fruits of Maclura pomifera.[14]

General Protocol:

  • Extraction: Dried and chopped fruits are extracted with a solvent such as ethyl acetate or diethyl ether.[8][15]

  • Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) with a gradient elution system (e.g., hexane and ethyl acetate) to separate the isoflavones.[15]

  • Purification: Further purification can be achieved through techniques like preparative thin-layer chromatography or additional column chromatography (e.g., Alumina-B).[15]

  • Characterization: The purity and identity of the isolated this compound are confirmed by methods such as HPLC, ¹H-NMR spectroscopy, and mass spectrometry.[14][15]

G General Workflow for this compound Isolation and Analysis Start Maclura pomifera Fruits Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions containing This compound Column_Chromatography->Fractions Purification Further Purification (e.g., Prep-TLC) Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization Characterization (HPLC, NMR, MS) Pure_this compound->Characterization

Caption: A simplified workflow for this compound isolation.

Conclusion

This compound is a promising natural product with a remarkable range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its well-defined chemical structure, coupled with a growing body of evidence on its potent anticancer, anti-inflammatory, and antioxidant properties, underscores its therapeutic potential. The detailed information on its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, Akt/Nrf2, and mTOR, provides a solid foundation for targeted therapeutic strategies. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and facilitate the translation of this natural compound into clinical applications.

References

Pomiferin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomiferin, a prenylated isoflavonoid isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying these properties, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antioxidant Properties of this compound

This compound exhibits robust antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals and the modulation of endogenous antioxidant pathways.[3][4] It has been shown to be a potent inhibitor of lipid peroxidation and is comparable in antioxidant strength to established antioxidants like vitamins C and E.[3][5]

Key Mechanisms of Antioxidant Action:
  • Free Radical Scavenging: this compound directly neutralizes harmful reactive oxygen species (ROS), thereby mitigating cellular damage.[4][6]

  • Activation of the Akt/Nrf2 Pathway: this compound promotes the phosphorylation of Akt, which in turn leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7] Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to counteract oxidative stress.[6]

Quantitative Antioxidant Activity Data
Assay TypeCompoundIC50 / ActivitySource
DPPH Radical ScavengingThis compoundHigher activity than osajin[8]
DPPH Radical ScavengingThis compoundHigh activity[9]
Ferric Reducing Antioxidant Power (FRAP)This compoundStrong antioxidant[5]
Beta-Carotene Linoleate Model System (beta-CLAMS)This compoundStrong antioxidant[5]
Peroxynitrite ScavengingThis compoundSignificant activity[10]
Inhibition of Lipid PeroxidationThis compoundEffective inhibitor[10]

Anti-inflammatory Properties of this compound

This compound exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][11]

Key Mechanisms of Anti-inflammatory Action:
  • Inhibition of Pro-inflammatory Mediators: this compound has been demonstrated to suppress the production of several key molecules involved in the inflammatory response, including:

    • Reactive Oxygen Species (ROS)[6][7]

    • Nitric Oxide (NO)[6][7]

    • Interleukin-6 (IL-6)[6][7]

    • Tumor Necrosis Factor-alpha (TNF-α)[6][7]

    • Inducible Nitric Oxide Synthase (iNOS)[6][7][12][13]

    • Cyclooxygenase-2 (COX-2)[6][7][12][13]

  • Inhibition of the NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][7] By preventing the degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes.[6][12]

  • Inhibition of the MAPK Pathway: Evidence also suggests that this compound can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade in the inflammatory process.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The antioxidant and anti-inflammatory effects of this compound are mediated by its interaction with complex intracellular signaling networks.

cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway Pomiferin_A This compound Akt Akt Pomiferin_A->Akt activates Nrf2_cyto Nrf2 (cytoplasm) Akt->Nrf2_cyto activates Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription ROS_A ROS Antioxidant_Genes->ROS_A inhibits Pomiferin_I This compound NFkB_pathway NF-κB Pathway Pomiferin_I->NFkB_pathway inhibits MAPK_pathway MAPK Pathway Pomiferin_I->MAPK_pathway inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (IL-6, TNF-α, iNOS, COX-2) NFkB_pathway->Pro_inflammatory_Mediators induces MAPK_pathway->Pro_inflammatory_Mediators induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation promotes

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Assessing Anti-inflammatory Effects

A typical workflow to investigate the anti-inflammatory properties of this compound in a cell-based model is outlined below.

A BV2 Microglial Cell Culture B Treatment with this compound and/or LPS A->B C Cell Viability/Toxicity Assays (CCK-8, LDH) B->C D Measurement of Pro-inflammatory Mediators B->D E Analysis of Signaling Pathways B->E F Quantitative PCR (mRNA levels) D->F G ELISA / Western Blot (protein levels) D->G H Western Blot (protein phosphorylation) E->H

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the antioxidant and anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells are a commonly used model for neuroinflammation studies.[6][7]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are typically pre-treated with various concentrations of this compound (e.g., 0.25, 0.5, 1 µM) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 100 ng/mL).[6][7]

Cell Viability and Cytotoxicity Assays
  • CCK-8 Assay: To assess cell viability, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.[7]

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, can be quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.[7]

Measurement of Reactive Oxygen Species (ROS)
  • DCFH-DA Staining: Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.

Quantification of Nitric Oxide (NO) Production
  • Griess Reagent Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Gene Expression Analysis by Quantitative PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.

  • qPCR: qPCR is performed using gene-specific primers for target genes (e.g., iNOS, COX-2, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[6]

Protein Expression Analysis by Western Blot
  • Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and the protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, Akt, Nrf2, NF-κB p65, IκBα, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Cytokine Measurement by ELISA
  • The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatants can be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.[6]

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the Akt/Nrf2 and NF-κB signaling pathways, thereby reducing oxidative stress and inhibiting the production of pro-inflammatory mediators, makes it a compelling candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

Methodological & Application

High-purity pomiferin isolation protocol for lab use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: High-Purity Pomiferin Isolation Protocol for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera), has garnered significant interest in the scientific community for its diverse biological activities.[1][2] These include antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] Notably, this compound has been identified as an inhibitor of histone deacetylase (HDAC) and the mTOR signaling pathway, and it can modulate pathways such as Akt/Nrf2 and NF-κB.[3][6][7][8] These characteristics make this compound a promising candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the isolation of high-purity this compound from Maclura pomifera fruit for laboratory applications. The protocol is a synthesis of established methodologies, designed to yield a high-purity product suitable for cell-based assays and other sensitive applications.

Quantitative Data Summary

The efficiency of this compound isolation is dependent on the extraction and purification methods employed. The following table summarizes quantitative data from various reported protocols.

Extraction MethodPurification MethodPurity AchievedYield/NotesReference
Soxhlet extraction with diethyl etherTwo sequential rounds of normal phase column chromatography (silica adsorbent, step-gradient elution with hexane and ethyl acetate)98%Osajin and this compound together account for about 5% of the dried tissue mass.[9]
Dichloromethane extractionOpen silica gel column chromatography followed by preparatory thin-layer chromatography (1:1 hexane:ethyl acetate)98.2%From 250g of fruit pieces, 1.84g of crude extract was obtained from dichloromethane soxhlet extraction of the rind.[2]
Maceration with ethanolSilica gel column chromatography followed by Sorbadex-LH20 chromatography with a MeOH-H2O gradientNot specifiedFrom 1 kg of crude extract, 85 g of a yellow precipitate was obtained. Fractionation of 7 g of a subsequent fraction yielded 500 mg of this compound.[10]
Methanol extractionReverse-phase flash chromatography (C18 column, 85% methanol with 0.1% acetic acid)High purity (solid yellow crystals)The first peak to elute was identified as this compound.[11]

Experimental Protocol: High-Purity this compound Isolation

This protocol details a common laboratory-scale method for the isolation and purification of this compound from Maclura pomifera fruit.

1. Materials and Equipment

  • Plant Material: Mature Maclura pomifera (Osage orange) fruits.

  • Solvents: Dichloromethane, ethyl acetate, hexane, methanol (all ACS grade or higher).

  • Stationary Phase: Silica gel (for column chromatography, 70-230 mesh).

  • Apparatus:

    • Blender or food processor

    • Soxhlet extractor or large glass beaker for maceration

    • Rotary evaporator

    • Glass chromatography column

    • Fraction collector (optional)

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

    • UV lamp for TLC visualization

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • High-Performance Liquid Chromatography (HPLC) system for purity analysis (recommended).

2. Step-by-Step Methodology

2.1. Preparation of Plant Material

  • Wash the Maclura pomifera fruits thoroughly to remove any surface contaminants.

  • Cut the fruits into small pieces (approximately 1-2 cm³) to facilitate drying and extraction.

  • Dry the fruit pieces in a well-ventilated oven at 40-50°C until a constant weight is achieved.

  • Grind the dried fruit pieces into a coarse powder using a blender or grinder.

2.2. Extraction

  • Place the powdered plant material into a cellulose thimble and load it into a Soxhlet extractor.

  • Extract the powder with dichloromethane for 8-12 hours. Alternatively, macerate the powder in dichloromethane (1:10 w/v) for 48 hours with occasional stirring.

  • After extraction, concentrate the dichloromethane extract in vacuo using a rotary evaporator to obtain a crude residue.

2.3. Purification by Column Chromatography

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a step gradient of hexane and ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • Continue increasing the polarity with ethyl acetate.

  • Collect fractions and monitor the separation using TLC with a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). Visualize the spots under a UV lamp. This compound and the related compound osajin will appear as distinct spots.

  • Pool the fractions containing pure this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to yield purified this compound.

2.4. Purity Assessment

  • Assess the purity of the isolated this compound using HPLC. A reverse-phase C18 column with a mobile phase of methanol and water is suitable.

  • The identity of this compound can be confirmed by spectroscopic methods such as ¹H-NMR and Mass Spectrometry.[6]

Visualizations

Experimental Workflow Diagram

Pomiferin_Isolation_Workflow start Start: Maclura pomifera Fruit prep Preparation: Wash, Cut, Dry, Grind start->prep extraction Extraction: Soxhlet or Maceration (Dichloromethane) prep->extraction concentration Concentration: Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract chromatography Purification: Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound High-Purity this compound final_concentration->pure_this compound purity_analysis Purity Analysis (HPLC) pure_this compound->purity_analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: this compound's Anti-Neuroinflammatory Action

Pomiferin_Signaling_Pathway This compound This compound akt Akt This compound->akt Activates nfkb NF-κB This compound->nfkb Inhibits nrf2 Nrf2 akt->nrf2 Activates antioxidant_genes Antioxidant Genes nrf2->antioxidant_genes Upregulates proinflammatory_mediators Pro-inflammatory Mediators (ROS, NO, IL-6, TNF-α, iNOS, COX2) nfkb->proinflammatory_mediators Upregulates neuroinflammation Neuroinflammation proinflammatory_mediators->neuroinflammation

Caption: this compound's modulation of Akt/Nrf2 and NF-κB pathways.[3][12][13]

References

Pomiferin: In Vitro Cell Culture Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomiferin, a prenylated isoflavonoid extracted from the Osage orange (Maclura pomifera), has garnered significant interest in oncological research for its potent antiproliferative and pro-death effects across a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, cell cycle, and key signaling pathways. The information herein is intended to guide researchers in designing and executing robust cell culture-based assays to investigate the anticancer properties of this compound.

Data Presentation: Quantitative Analysis of this compound's Efficacy

This compound has demonstrated significant cytotoxic and antiproliferative effects in a dose-dependent manner across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
CHLA15Neuroblastoma272[1]
LAN5Neuroblastoma572[1]
MCF-7Breast Cancer5.2Not Specified[1][3]
Panc5Pancreatic Cancer~5 µM (50% cell death)48[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (e.g., 50 µg/mL)[8]

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8] Add 5 µL of FITC-Annexin V and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content. This compound's effect on cell cycle progression can be determined by quantifying the percentage of cells in each phase.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[9]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest them.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound, such as the Akt/mTOR pathway.[11][12]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[14][15]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression and phosphorylation.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., MCF-7, LAN5) pomiferin_prep This compound Treatment (Dose-response & Time-course) cell_culture->pomiferin_prep viability Cell Viability Assay (MTT) pomiferin_prep->viability apoptosis Apoptosis Assay (Annexin V/PI) pomiferin_prep->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) pomiferin_prep->cell_cycle western_blot Western Blotting pomiferin_prep->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression & Phosphorylation western_blot->protein_exp

Caption: Experimental workflow for in vitro evaluation of this compound.

pomiferin_signaling_pathway cluster_pathway This compound's Putative Signaling Pathway This compound This compound akt Akt This compound->akt Inhibition apoptosis Apoptosis This compound->apoptosis Induction cell_death Other Cell Death (Ferroptosis, Pyroptosis) This compound->cell_death Induction mtor mTOR akt->mtor Activation mtor->apoptosis Inhibition

Caption: Simplified signaling pathway affected by this compound.

References

Validation & Comparative

Pomiferin vs. Osajin: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of two prenylated isoflavones, pomiferin and osajin. This document synthesizes experimental data on their efficacy in various cancer models, details the molecular pathways they influence, and provides methodologies for key experimental procedures.

In Vitro Anticancer Activity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and osajin across a range of cancer cell lines, demonstrating their cytotoxic potential.

This compoundCancer TypeCell LineIC50 (µM)Citation
NeuroblastomaCHLA152[1]
NeuroblastomaLAN55[1]
Breast CancerMCF-75.2[1][2]
Glioma10[1][3]
OsajinCancer TypeCell LineIC50 (µM)Citation
NeuroblastomaCHLA1514[1]
NeuroblastomaLAN516[1]

Note: Lower IC50 values indicate greater potency. The data suggests that this compound generally exhibits a more potent anticancer effect at lower concentrations compared to osajin in the tested neuroblastoma cell lines.[1] One study also indicated that in vitro, this compound, but not osajin, showed selective antiproliferative activity against the tumorigenic breast epithelial cell line MCF-7 with an IC50 of 5.2 μM, while showing limited toxicity to non-tumorigenic breast epithelial cells (MCF-10A).[2]

Mechanisms of Anticancer Action: Signaling Pathways

Both this compound and osajin exert their anticancer effects by modulating key cellular signaling pathways that control cell death and proliferation.

This compound: A Multi-faceted Approach

This compound has been shown to induce cell death through multiple mechanisms, including apoptosis, autophagy, and inhibition of the mTOR signaling pathway.[4][5]

  • Apoptosis Induction: this compound treatment leads to a dose-dependent increase in apoptotic cells.[4][5] This is associated with the activation of caspases, key enzymes in the apoptotic cascade.[4]

  • Autophagy Modulation: this compound can also trigger autophagic cell death, a process of cellular self-digestion. This is particularly relevant in apoptosis-resistant cancer cells.[6]

  • mTOR Pathway Inhibition: A key mechanism of this compound's action is the inhibition of the mammalian target of rapamycin (mTOR) pathway.[7] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. This compound's inhibitory effect on mTOR leads to downstream effects that curtail cancer cell growth.[7]

Pomiferin_Signaling cluster_cell Cancer Cell This compound This compound mTOR mTOR This compound->mTOR inhibits Apoptosis Apoptosis This compound->Apoptosis induces Autophagy Autophagy This compound->Autophagy induces Proliferation Cell Proliferation & Growth mTOR->Proliferation promotes Osajin_Signaling cluster_cell Cancer Cell Osajin Osajin Apoptosis Apoptosis Osajin->Apoptosis induces MTT_Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of This compound or Osajin A->B C Incubate for a defined period (e.g., 72h) B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H Western_Blot_Workflow A Treat cells with This compound or Osajin B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze protein expression levels H->I

References

A Comparative Guide to the Antioxidant Activity of Pomiferin, Vitamin C, and BHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of the natural isoflavone pomiferin against the well-established antioxidants, Vitamin C (ascorbic acid) and Butylated Hydroxytoluene (BHT). The information presented is curated from various scientific studies to aid in research and development.

Quantitative Antioxidant Activity

The following tables summarize the antioxidant activity of this compound, Vitamin C, and BHT from various studies. It is important to note that direct comparison of values between different studies can be challenging due to variations in experimental conditions.

Antioxidant DPPH Assay (IC50) ABTS Assay (IC50) FRAP Assay Reference
This compoundReported as a good scavengerPotent activity reportedReported to have ferric-reducing power[1][2]
Vitamin C (Ascorbic Acid)2.54 µg/mL~2.35 µM-[3]
BHT (Butylated Hydroxytoluene)16.57 µM--

IC50: The concentration of an antioxidant required to scavenge 50% of the initial free radicals. Lower IC50 values indicate higher antioxidant activity. Data for this compound is qualitative as specific IC50 values in direct comparison with Vitamin C and BHT were not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols represent generalized procedures and may be subject to minor modifications depending on the specific laboratory and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4][5]

  • Sample Preparation: The test compounds (this compound, Vitamin C, BHT) and a positive control are prepared in a series of concentrations.[4]

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.[6]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][6]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4][5]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Reaction: A specific volume of the antioxidant solution is added to the ABTS•+ working solution.[9]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[8]

  • Measurement: The absorbance is measured at 734 nm.[9]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation Working_sol Prepare ABTS Working Solution ABTS_rad->Working_sol Mix Mix Sample and ABTS Solution Working_sol->Mix Incubate Incubate at Room Temp (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O. This reagent should be prepared fresh.[10][11]

  • Reaction: A small volume of the sample is added to a larger volume of the pre-warmed FRAP reagent.[11]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[11]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[11]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard (usually FeSO₄).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare Fresh FRAP Reagent Mix Mix Sample with FRAP Reagent FRAP_reagent->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Ferric Reducing Power Measure->Calculate

FRAP Assay Workflow

Antioxidant Signaling Pathways

The antioxidant effects of this compound, Vitamin C, and BHT are mediated through different mechanisms.

This compound (Flavonoid) Antioxidant Pathway

This compound, as a flavonoid, is believed to exert its antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.[12]

Flavonoid_Pathway cluster_cell Cell ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 activates This compound This compound This compound->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (in Nucleus) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Enzymes promotes transcription

This compound's Antioxidant Signaling
Vitamin C (Ascorbic Acid) Antioxidant Mechanism

Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and singlet oxygen.[13][14] It donates electrons to these reactive species, thereby neutralizing them. The resulting ascorbyl radical is relatively stable and can be regenerated back to ascorbic acid by other cellular antioxidants like glutathione.[14]

VitaminC_Mechanism ROS Reactive Oxygen Species (ROS) VitaminC Vitamin C (Ascorbic Acid) ROS->VitaminC attacks Ascorbyl_Radical Ascorbyl Radical (stable) VitaminC->Ascorbyl_Radical donates electron Neutralized_ROS Neutralized Species VitaminC->Neutralized_ROS neutralizes Ascorbyl_Radical->VitaminC regenerated by Glutathione Glutathione

Vitamin C Radical Scavenging
BHT (Butylated Hydroxytoluene) Antioxidant Mechanism

BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger, particularly effective in preventing lipid peroxidation.[15] It donates a hydrogen atom from its phenolic hydroxyl group to a peroxyl radical, thereby terminating the lipid peroxidation chain reaction. The resulting BHT radical is stabilized by the bulky tert-butyl groups, which sterically hinder its reactivity and prevent it from propagating the radical chain.[15][16]

BHT_Mechanism Lipid_Peroxyl_Radical Lipid Peroxyl Radical (ROO•) BHT BHT Lipid_Peroxyl_Radical->BHT reacts with BHT_Radical BHT Radical (stable) BHT->BHT_Radical donates H atom Lipid_Hydroperoxide Lipid Hydroperoxide (ROOH) BHT->Lipid_Hydroperoxide forms

BHT Free Radical Termination

References

A Comparative Analysis of Pomiferin and Other Natural Isoflavones: Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative study of pomiferin, a prenylated isoflavone, against other well-researched natural isoflavones including genistein, daidzein, and biochanin A. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity

This compound, isolated from the Osage orange (Maclura pomifera), has demonstrated significant potential in various therapeutic areas, often exhibiting comparable or superior activity to other well-known isoflavones.[1][2] This section summarizes the comparative quantitative data on their anticancer, antioxidant, and anti-inflammatory effects.

Anticancer Activity

The cytotoxic effects of this compound and other isoflavones have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Cancer5.2[1][3]
CHLA15Neuroblastoma2[1]
LAN5Neuroblastoma5[1]
GliomaBrain Cancer10[1]
Genistein LNCaPProstate Cancer8.0 - 27 (µg/ml)[4]
DU-145Prostate Cancer8.0 - 27 (µg/ml)[4]
HCT-116Colon Cancer>50[5]
SW-480Colon Cancer>50[5]
Daidzein HCT-116Colon Cancer>100[5]
LNCaPProstate CancerNo significant inhibition[4]
DU-145Prostate CancerNo significant inhibition[4]
Biochanin A LNCaPProstate Cancer8.0 - 27 (µg/ml)[4]
DU-145Prostate Cancer8.0 - 27 (µg/ml)[4]
SW-480Colon Cancer>50[5]

Table 1: Comparative Anticancer Activity (IC50) of Isoflavones.

Antioxidant Activity

The antioxidant capacity of isoflavones is crucial to their protective effects against oxidative stress-related diseases. Various assays are employed to measure this activity, with lower IC50 values or higher Trolox Equivalent Antioxidant Capacity (TEAC) values indicating greater potency.

CompoundAssayAntioxidant ActivityReference
This compound DPPH Radical ScavengingStrong activity[6]
Peroxynitrite ScavengingStrong activity[6]
Genistein DPPH Radical ScavengingPotent[7]
ABTS Radical ScavengingPotent[7]
Daidzein DPPH Radical ScavengingModerate[7]
ABTS Radical ScavengingModerate[7]
Biochanin A DPPH Radical ScavengingModerate[7]
ABTS Radical ScavengingModerate[7]

Table 2: Comparative Antioxidant Activity of Isoflavones.

Anti-inflammatory Activity

Isoflavones exert anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the enzyme COX-2.[6][8][9] Genistein and daidzein also demonstrate anti-inflammatory properties by inhibiting NF-κB activation and iNOS expression.[10][11]

CompoundInflammatory MediatorEffectReference
This compound IL-6, TNF-α, iNOS, COX-2Inhibition[8][9]
Genistein NF-κB, iNOS, ProstaglandinsInhibition[10][11]
Daidzein NF-κB, iNOSInhibition[11]

Table 3: Comparative Anti-inflammatory Activity of Isoflavones.

Signaling Pathways

The biological activities of this compound and other isoflavones are mediated through their interaction with various cellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to modulate multiple signaling pathways involved in cell survival, inflammation, and oxidative stress.

Pomiferin_Signaling This compound This compound Akt Akt This compound->Akt NFkB_Inhibition NF-κB Pathway Inhibition This compound->NFkB_Inhibition mTOR mTOR This compound->mTOR Nrf2 Nrf2 Akt->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Inflammation ↓ Pro-inflammatory Mediators (IL-6, TNF-α, iNOS, COX-2) NFkB_Inhibition->Inflammation Translation ↓ Protein Translation mTOR->Translation Isoflavone_Signaling Isoflavones Genistein, Daidzein, Biochanin A ER Estrogen Receptors (ERα, ERβ) Isoflavones->ER PTK Protein Tyrosine Kinases (PTK) Isoflavones->PTK Gene_Expression Modulation of Gene Expression ER->Gene_Expression Cell_Proliferation ↓ Cell Proliferation PTK->Cell_Proliferation Gene_Expression->Cell_Proliferation MTT_Workflow cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Treat with Isoflavones A->B C Add MTT Reagent B->C D Incubate (1.5-4h) C->D E Add Solubilizer (e.g., DMSO) D->E F Measure Absorbance (550-600nm) E->F Western_Blot_Workflow cluster_1 Western Blot Workflow G Protein Extraction & Quantification H SDS-PAGE G->H I Protein Transfer (to membrane) H->I J Blocking I->J K Primary Antibody Incubation J->K L Secondary Antibody Incubation K->L M Detection L->M

References

Pomiferin: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pomiferin's effects on cancer cells versus normal cells, supported by experimental data. This compound, a prenylated isoflavonoid isolated from the Osage orange tree (Maclura pomifera), has demonstrated significant potential as a selective anticancer agent. This document outlines the quantitative data on its cytotoxicity, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Comparative Cytotoxicity of this compound

The selective action of this compound against cancer cells is primarily demonstrated by comparing its half-maximal inhibitory concentration (IC50) in cancerous cell lines versus non-cancerous, or "normal," cell lines. A lower IC50 value indicates higher potency.

Cell LineCell TypeCancer TypeThis compound IC50 (µM)Reference
MCF-7 Human Breast EpithelialBreast Adenocarcinoma5.2[1]
MCF-10A Human Breast EpithelialNon-tumorigenicLimited toxicity[1]
Primary Human Hepatocytes Human LiverNormal123[1]
CHLA15 Human NeuroblastomaNeuroblastoma2[2]
LAN5 Human NeuroblastomaNeuroblastoma5[2]
Glioma Cells Human Brain GlialGlioma10[1][3]
Panc5 Human PancreaticPancreatic Cancer~5 (50% cell death)--INVALID-LINK--
Various Cancer Lines Kidney, Lung, Prostate, Melanoma, ColonVarious1-5 (approx.)--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate this compound's activity.

Cell Viability and Cytotoxicity Assays

1. Resazurin Viability Assay: This assay is used to quantitatively measure cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 17,500 - 20,000 cells/well) and allowed to adhere for 24 hours.[2]

  • Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control (like DMSO) and incubated for a specified period (e.g., 72 hours).[2]

  • Resazurin Addition: A resazurin-based solution is added to each well, and the plates are incubated for an additional 4 hours.[2]

  • Data Acquisition: The absorbance is measured using a microplate spectrophotometer at a wavelength of 450 nm, with a reference wavelength of 600 nm.[2] The results are used to calculate the IC50 value.

2. MTT Assay: This is another colorimetric assay to assess cell metabolic activity.

  • Cell Seeding and Treatment: Similar to the resazurin assay, cells are seeded in 96-well plates and treated with this compound.

  • MTT Addition: After the treatment period, an MTT solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.

Apoptosis and Cell Death Assays

1. Apotracker Green/Zombie Violet Assay: This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound for a set time (e.g., 24 hours).[2]

  • Staining: The cells are then stained with Apotracker Green (which detects an early apoptotic marker) and Zombie Violet (a viability dye that enters cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each state (live, apoptotic, necrotic).[2]

2. Annexin V/Propidium Iodide (PI) Assay: A widely used flow cytometry assay for detecting apoptosis.

  • Cell Preparation: Following treatment with this compound, both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters late apoptotic and necrotic cells).

  • Analysis: The cell populations are quantified using a flow cytometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound in cancer cells and a typical experimental workflow for its evaluation.

G cluster_0 This compound's Mechanism of Action in Cancer Cells This compound This compound SERCA SERCA Inhibition This compound->SERCA inhibits Apoptosis Apoptosis This compound->Apoptosis Ferroptosis Ferroptosis This compound->Ferroptosis Pyroptosis Pyroptosis This compound->Pyroptosis CaMKKb CaMKKβ Activation SERCA->CaMKKb leads to AMPK AMPK Activation CaMKKb->AMPK mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy Autophagic Cell Death mTOR->Autophagy induces

Caption: this compound's multifaceted impact on cancer cell death pathways.

G cluster_1 Experimental Workflow for this compound Evaluation start Cell Culture (Cancer vs. Normal) treatment This compound Treatment (Dose-Response) start->treatment viability Cell Viability Assay (e.g., Resazurin, MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway ic50 IC50 Determination viability->ic50 end Data Analysis & Comparison ic50->end apoptosis->end pathway->end

Caption: A generalized workflow for assessing this compound's selective cytotoxicity.

Discussion of Selectivity

The data strongly suggests that this compound exhibits a selective cytotoxic effect against a range of cancer cell lines while showing considerably less toxicity towards normal, non-tumorigenic cells. For instance, the IC50 value in MCF-7 breast cancer cells is a potent 5.2 µM, whereas it has limited toxicity in non-tumorigenic MCF-10A breast cells.[1] An even more striking difference is observed with primary human hepatocytes, which have an IC50 of 123 µM, indicating a very high therapeutic window.[1]

The mechanisms underlying this selectivity are multifaceted. This compound has been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis, ferroptosis, pyroptosis, and autophagic cell death.[3][4] One of the key pathways this compound modulates is the CaMKKβ-AMPK-mTOR signaling cascade through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[5][6] This disruption of calcium homeostasis and inhibition of the mTOR pathway, a central regulator of cell growth and proliferation, appears to be more detrimental to cancer cells, which are often highly dependent on this pathway for their survival and rapid proliferation.[5][7] The deregulation of the PI3K-Akt-mTOR pathway is a common feature in many tumors, making it a prime target for therapeutic intervention.[7]

References

A Comparative Analysis of the Growth-Inhibitory Activities of Pomiferin and SAHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the growth-inhibitory activities of two histone deacetylase (HDAC) inhibitors: Pomiferin, a prenylated isoflavone from the Osage orange tree (Maclura pomifera), and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a synthetic pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. This comparison is based on available experimental data to assist researchers in evaluating their potential applications in oncology.

Quantitative Comparison of Growth-Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and SAHA against various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CHLA15Neuroblastoma2[1]
LAN5Neuroblastoma5[1]
MCF-7Breast Cancer5.2[1][2]
HCT-15Colon Cancer1-5[3]
Glioma CellsGlioma10[1][3]

Table 2: IC50 Values of SAHA (Vorinostat) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Larynx Cancer (RK33)Larynx Cancer~1.63[4]
Larynx Cancer (RK45)Larynx Cancer~1.31[4]
Various Cancer Cell LinesVarious3-8[5]
Prostate Cancer (LNCaP, PC-3, TSU-Pr1)Prostate Cancer2.5-7.5[6]
Breast Cancer (MCF-7)Breast Cancer0.75[6]
Non-small cell lung cancerLung Cancer~2

One study directly comparing the two compounds mentioned that this compound displayed cytotoxic effects with two to ten times less activity than SAHA in cell lines such as ACHN (renal), PC-3 (prostate), MDA-MB-231 (breast), and LOX-IMVI (melanoma).

Mechanisms of Action

Both this compound and SAHA are recognized as histone deacetylase (HDAC) inhibitors, a class of epigenetic-modifying agents that play a crucial role in regulating gene expression.

SAHA (Vorinostat) is a well-characterized pan-HDAC inhibitor, targeting both class I and II HDAC enzymes.[4][6] By inhibiting HDACs, SAHA leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that can alter the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.[4]

This compound has also been identified as a potential HDAC inhibitor.[3][7] However, its specificity for different HDAC isoforms is not as extensively documented as that of SAHA. Beyond its activity as an HDAC inhibitor, recent studies have revealed that this compound possesses a multi-targeted mechanism of action. It has been shown to inhibit the mTOR signaling pathway and modulate other critical cellular pathways, including the Akt/Nrf2 and NF-κB pathways.[8][9] This suggests that this compound's anticancer effects may be mediated through a broader range of molecular targets compared to SAHA. Furthermore, this compound has been reported to induce multiple forms of cell death, including apoptosis and ferroptosis.[3][10]

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by SAHA and this compound.

SAHA_Pathway SAHA SAHA HDAC HDACs (Class I & II) SAHA->HDAC Inhibition Acetylated_Histones Acetylated Histones SAHA->Acetylated_Histones Accumulation Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: SAHA's mechanism as a pan-HDAC inhibitor.

Pomiferin_Pathway cluster_hdac HDAC Inhibition cluster_mtor mTOR Pathway Inhibition cluster_other Other Pathways This compound This compound HDAC HDACs This compound->HDAC Inhibition Acetylated_Histones Acetylated Histones This compound->Acetylated_Histones Accumulation mTOR mTOR This compound->mTOR Inhibition Akt_Nrf2 Akt/Nrf2 Pathway This compound->Akt_Nrf2 Activation NFkB NF-κB Pathway This compound->NFkB Inhibition Histones Histones HDAC->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Death Apoptosis & Ferroptosis Gene_Expression->Cell_Death Translation Protein Translation mTOR->Translation Inhibition Cell_Growth Inhibition of Cell Growth

Caption: this compound's multi-targeted mechanism of action.

Experimental Protocols

Growth-Inhibitory Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or SAHA and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

HDAC Inhibition Assay

The activity of HDAC enzymes can be measured using commercially available kits, which typically involve a fluorogenic or colorimetric substrate.

General Protocol:

  • Enzyme and Substrate Preparation: Prepare the recombinant human HDAC enzyme and the acetylated peptide substrate according to the kit manufacturer's instructions.

  • Compound Incubation: Incubate the HDAC enzyme with various concentrations of the inhibitor (this compound or SAHA) for a defined period.

  • Substrate Addition: Add the acetylated substrate to initiate the enzymatic reaction.

  • Developer Addition: After a set incubation time, add a developer solution that reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

Both this compound and SAHA demonstrate significant growth-inhibitory activity against a range of cancer cell lines. SAHA is a potent, well-established pan-HDAC inhibitor with a clear mechanism of action. This compound, while also exhibiting HDAC inhibitory properties, appears to have a more complex and multi-targeted mechanism of action, which may offer advantages in overcoming certain forms of drug resistance. The available data suggests that SAHA is generally more potent in its direct cytotoxic effects. However, the unique mechanistic profile of this compound, including its effects on mTOR and other signaling pathways, warrants further investigation, particularly in the context of combination therapies and for cancers with specific molecular vulnerabilities. Researchers should consider these differences when selecting a compound for their specific research focus.

References

Pomiferin and Genistein: A Head-to-Head Comparison of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antioxidant potential of two notable isoflavones: pomiferin and genistein. By summarizing key experimental findings and outlining the methodologies used, this document aims to be a valuable resource for researchers investigating natural compounds for applications in oxidative stress-related diseases.

Executive Summary

This compound, a prenylated isoflavone from the Osage orange tree (Maclura pomifera), demonstrates significantly higher antioxidant activity in various in vitro assays compared to genistein, a well-researched isoflavone found in soy. While both compounds exhibit antioxidant properties through the modulation of key cellular signaling pathways, direct comparative studies indicate superior free-radical scavenging and reducing potential for this compound. This guide will delve into the available quantitative data, detail the experimental protocols for assessing antioxidant capacity, and visualize the underlying molecular mechanisms.

Quantitative Antioxidant Activity

It is crucial to note that the following data is compiled from multiple sources and not from a single head-to-head study. Therefore, direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

Antioxidant AssayThis compoundGenisteinReference Compound
DPPH Radical Scavenging Activity (IC50) Reported to have strong activity[1]~43.17 µg/mLNot specified in the same study
ABTS Radical Scavenging Activity (IC50) Not explicitly reported in a comparative context~43.17 µg/mL[2]Not specified in the same study
Ferric Reducing Antioxidant Power (FRAP) Strong antioxidant activity, comparable to Vitamins C and E[3]Showed no antioxidant activity in a direct comparison[3]Vitamin C, Vitamin E, BHT[3]
β-Carotene Bleaching Assay (beta-CLAMS) Strong antioxidant activity[3]Showed no antioxidant activity in a direct comparison[3]Not specified in the same study
Protection against DNA oxidative damage Significant protective effects[4]Significant protective effectsNot specified in the same study

Key Findings from Direct Comparative Literature:

A notable study directly comparing the antioxidant activities of this compound and the soybean isoflavones genistein and daidzein found that this compound was a strong antioxidant in both the FRAP and β-carotene bleaching model systems. In stark contrast, genistein and daidzein showed no antioxidant activity in these particular assays[3]. Another study utilizing a DPPH assay found that this compound exhibited the highest antioxidant activity among the tested compounds, which did not include genistein in that specific experiment[4].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents: DPPH solution (in methanol or ethanol), test compounds (this compound, genistein), and a reference antioxidant (e.g., ascorbic acid, trolox).

  • Procedure:

    • A fresh solution of DPPH in methanol is prepared to a specific absorbance at a particular wavelength (commonly 517 nm).

    • Various concentrations of the test compounds and the reference standard are added to the DPPH solution.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is measured at the characteristic wavelength of DPPH.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants to its colorless neutral form. The change in absorbance is measured spectrophotometrically.

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a reference antioxidant.

  • Procedure:

    • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (commonly 734 nm).

    • Various concentrations of the test compounds and the reference standard are added to the ABTS•+ solution.

    • The absorbance is recorded at a specific time point after the initial mixing.

    • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue color, which is measured spectrophotometrically.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compounds, and a reference antioxidant (e.g., ferrous sulfate or trolox).

  • Procedure:

    • The FRAP reagent is prepared freshly by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

    • A small volume of the test compound is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (commonly 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a known concentration of a standard antioxidant.

Signaling Pathways and Mechanisms of Action

Both this compound and genistein exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

This compound's Antioxidant Signaling Pathway

This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. It also inhibits the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Pomiferin_Pathway This compound This compound Nrf2_activation Nrf2 Activation This compound->Nrf2_activation NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition ROS Oxidative Stress (ROS) ROS->Nrf2_activation induces ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Inflammation Reduced Inflammation NFkB_inhibition->Inflammation leads to Genistein_Pathway Genistein Genistein ER Estrogen Receptors (ER) Genistein->ER Nrf2_activation Nrf2 Activation Genistein->Nrf2_activation NFkB_inhibition NF-κB Inhibition Genistein->NFkB_inhibition ER->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Inflammation Reduced Inflammation NFkB_inhibition->Inflammation leads to Experimental_Workflow start Start: Prepare Reagents (DPPH, ABTS, or FRAP) prepare_samples Prepare Serial Dilutions of This compound and Genistein start->prepare_samples prepare_controls Prepare Positive Control (e.g., Ascorbic Acid) and Blank start->prepare_controls reaction Mix Reagents with Samples and Controls prepare_samples->reaction prepare_controls->reaction incubation Incubate under Controlled Conditions reaction->incubation measurement Measure Absorbance using Spectrophotometer incubation->measurement analysis Calculate % Inhibition and Determine IC50 Values measurement->analysis end End: Compare Antioxidant Potency analysis->end

References

Safety Operating Guide

Proper Disposal of Pomiferin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential procedural guidance for the proper disposal of pomiferin, a prenylated isoflavone utilized in various research applications.

This compound, while a subject of interest for its potential biological activities, requires careful handling and disposal due to its potential hazards. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in use. While classifications may vary between suppliers, a conservative approach that accounts for potential hazards is recommended. One supplier classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A standard lab coat should be worn.

Handling:

  • Avoid generating dust or aerosols.

  • Use in a well-ventilated area or with appropriate exhaust ventilation[1].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

**Step-by-Step Disposal Procedure for this compound Waste

The primary method for this compound disposal is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Separate this compound waste from other laboratory waste streams.

    • This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent pads).

  • Waste Collection and Labeling:

    • Solid Waste: Collect pure this compound powder and contaminated disposable items in a designated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect this compound solutions in a separate, leak-proof, and clearly labeled hazardous waste container.

      • If this compound is dissolved in a solvent, the solvent's hazards must also be considered for labeling and disposal.

    • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other hazardous components (e.g., solvents). Clearly indicate the associated hazards, such as "Acutely Toxic" and "Hazardous to the Aquatic Environment."

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool and well-ventilated[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal[2]. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant"[1].

  • Spill Management:

    • In the event of a spill, avoid breathing dust or vapors.

    • Wear appropriate PPE.

    • Collect the spilled material using an absorbent material for liquids or by carefully sweeping for solids.

    • Place the collected material into a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

    • For significant spills, contact your EHS office for assistance.

Data on this compound Hazards

The following table summarizes the hazard classifications for this compound from available Safety Data Sheets. Due to conflicting information, a cautious approach is advised, adhering to the more stringent classifications.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501[1]
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391, P501[1]
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501[1]
UnclassifiedThe substance is not classified, according to the Globally Harmonized System (GHS).None[3]

Experimental Protocols

No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are readily available in the reviewed literature. The standard and required procedure is disposal through a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Pomiferin_Disposal_Workflow start This compound Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid If Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid If Liquid label Label Container: 'Hazardous Waste - this compound' + Other Hazards collect_solid->label collect_liquid->label store Store Sealed Container in Designated Secure Area label->store contact_ehs Contact EHS or Certified Waste Disposal Service store->contact_ehs end Professional Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.